molecular formula C13H18O2 B3100150 2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)- CAS No. 136258-27-0

2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-

Cat. No.: B3100150
CAS No.: 136258-27-0
M. Wt: 206.28 g/mol
InChI Key: MAROXWFNHXFGIU-OWOJBTEDSA-N
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Description

The compound 2-Propenoic acid, 3-tricyclo[3.3.1.1³,⁷]dec-1-yl-, (E)- (CAS 136258-27-0) is an acrylate derivative featuring a tricyclodecane (adamantane-like) substituent at the β-position of the acrylic acid backbone. Its (E)-stereochemistry imparts distinct reactivity and physicochemical properties. Key characteristics include:

  • Melting Point: 152–154°C (in hexane) .
  • Predicted Boiling Point: 347.2 ± 11.0°C .
  • Density: 1.252 ± 0.06 g/cm³ .
  • pKa: 4.74 ± 0.10 .
    This compound is utilized in advanced chemical synthesis, particularly in materials science, with commercial availability at 95% purity .

Properties

IUPAC Name

(E)-3-(1-adamantyl)prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c14-12(15)1-2-13-6-9-3-10(7-13)5-11(4-9)8-13/h1-2,9-11H,3-8H2,(H,14,15)/b2-1+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAROXWFNHXFGIU-OWOJBTEDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)/C=C/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-, also known by its CAS number 136258-27-0, is a compound with a unique tricyclic structure that has garnered interest in various fields of biological research. This article delves into the biological activity of this compound, highlighting its therapeutic potential, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC13H18O2
Molar Mass206.28 g/mol
IUPAC Name(E)-3-(1-adamantyl)prop-2-enoic acid
CAS Number136258-27-0

Antimicrobial Activity

Research has indicated that derivatives of 2-propenoic acid exhibit significant antimicrobial properties. A study highlighted the effectiveness of certain derivatives against various bacterial strains, including Escherichia coli and Staphylococcus aureus, suggesting their potential as novel antimicrobial agents. The mechanism of action is believed to involve disruption of microbial cell membranes.

Antitumor Activity

The compound has shown promise in antitumor applications. A study focusing on N-substituted amides derived from similar structures demonstrated notable cytotoxic effects against lung and breast cancer cell lines. The findings suggest that these compounds may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms .

Anti-inflammatory Properties

In vitro assays have demonstrated that derivatives of this compound possess anti-inflammatory properties. They were found to inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses . These findings point towards potential therapeutic applications in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A study conducted on various derivatives of 2-propenoic acid evaluated their antimicrobial efficacy using disk diffusion methods. The results indicated that certain derivatives exhibited zones of inhibition comparable to standard antibiotics, suggesting their potential use in clinical settings for treating infections caused by resistant strains.

Case Study 2: Antitumor Activity

In a laboratory setting, researchers evaluated the cytotoxic effects of 3-tricyclo[3.3.1.13,7]dec-1-yl derivatives on MCF-7 (breast cancer) and A549 (lung cancer) cell lines. The results showed IC50 values significantly lower than those of conventional chemotherapeutics, indicating a promising avenue for further development in cancer therapy .

The biological activities associated with 2-propenoic acid derivatives can be attributed to several mechanisms:

  • Cell Membrane Disruption : Antimicrobial effects are often mediated through the alteration of bacterial cell membranes.
  • Apoptosis Induction : Antitumor properties are linked to the activation of apoptotic pathways leading to cancer cell death.
  • Cytokine Inhibition : Anti-inflammatory effects are primarily due to the inhibition of cytokine production and NF-kB activation.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The target compound is compared with structurally related acrylates, methacrylates, and amides containing tricyclic or bicyclic substituents.

Table 1: Key Physicochemical Properties of Analogous Compounds
Compound Name (CAS) Molecular Formula Molecular Weight Physical State Melting Point (°C) Boiling Point (°C) Key Applications References
Target: 2-Propenoic acid, 3-tricyclo[3.3.1.1³,⁷]dec-1-yl-, (E)- (136258-27-0) - - Solid 152–154 347.2 (predicted) Fine chemicals, synthesis
1-Adamantyl acrylate (121601-93-2) C₁₃H₁₈O₂ 206.28 Clear liquid - - Polymer precursors
2-Propenoic acid, 2-methyl-, 3-hydroxytricyclo[3.3.1.1³,⁷]dec-1-yl ester (115372-36-6) C₁₄H₂₀O₃ 236.31 - - - Regulated industrial uses
N-(Adamantan-1-yl)prop-2-enamide (19026-83-6) C₁₃H₁₉NO 205.30 - - 367.6 (predicted) Specialty polymers
2-Propenoic acid, 2-methyl-, 3-(2-hydroxyethoxy)tricyclo[3.3.1.1³,⁷]dec-1-yl ester (862286-54-2) C₁₆H₂₄O₄ 280.36 - - - OLED materials
2-Propenoic acid,3-phenyl-, 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl ester (30982-36-6) C₂₀H₂₄O₂ 296.40 - - - Adhesives, coatings

Key Differences and Trends

Physical State :

  • The target compound is a solid (mp 152–154°C), while 1-Adamantyl acrylate is a liquid , reflecting differences in molecular rigidity and intermolecular forces .

Substituent Effects :

  • Hydroxy Groups : The hydroxylated derivative (115372-36-6) exhibits higher polarity, likely influencing solubility and regulatory status under TSCA §12(b) .
  • Ester vs. Amide : N-(Adamantan-1-yl)prop-2-enamide (19026-83-6) replaces the ester oxygen with an amide group, enhancing hydrogen-bonding capacity and thermal stability (predicted bp 367.6°C) .

Applications: Electronics: The hydroxyethoxy-substituted analog (862286-54-2) is used in OLED materials due to its extended conjugation and stability . Regulatory Status: Compounds like 115372-36-6 require EPA notifications for export, highlighting stricter handling protocols .

Research Findings and Industrial Relevance

  • Materials Science : Tricyclic acrylates are prized for their thermal stability and rigidity, making them ideal for high-performance polymers .
  • Regulatory Challenges : Hydroxylated derivatives face increased regulatory scrutiny, necessitating compliance with EPA guidelines .

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing (E)-3-tricyclo[3.3.1.1³,⁷]dec-1-yl-2-propenoic acid, and how can purity be ensured?

  • Synthesis : The compound can be synthesized via esterification or acrylate coupling reactions. For example, methacrylate derivatives of tricyclodecane scaffolds (e.g., 2-ethyladamant-2-yl methacrylate) are prepared using acid-catalyzed esterification, with reaction conditions optimized to avoid racemization .
  • Purity Assurance : Use chromatography (HPLC or GC-MS) and spectroscopic techniques (¹H/¹³C NMR) to confirm structural integrity. Molecular weight verification via mass spectrometry (e.g., C₁₆H₂₄O₄, MW 280.36) is critical .

Q. How should researchers characterize the stereochemical configuration of the (E)-isomer?

  • Methodology :

  • NMR Analysis : Compare coupling constants (J-values) of the α,β-unsaturated system; trans (E) configurations typically exhibit J ≈ 12–16 Hz .
  • X-ray Crystallography : Resolve crystal structures using SHELX software (e.g., SHELXL for refinement) to unambiguously determine stereochemistry .
    • Validation : Cross-reference with computational models (DFT-based geometry optimization) to validate experimental data .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE : Use NIOSH-approved respirators (e.g., OV/AG/P99 for vapor protection) and chemical-resistant gloves (nitrile or neoprene). Full-body suits are recommended for high-concentration exposure .
  • Environmental Controls : Contain spills using inert absorbents (e.g., vermiculite) to prevent drainage contamination. Fume hoods with ≥100 ft/min airflow are mandatory during synthesis .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data on the compound’s thermodynamic stability?

  • Approach :

  • Thermochemistry Analysis : Calculate Gibbs free energy (ΔG) and enthalpy (ΔH) using NIST thermochemistry data . Compare with experimental DSC/TGA results to identify discrepancies (e.g., decomposition temperatures).
  • Reactivity Studies : Use DFT to model reaction pathways (e.g., ester hydrolysis under acidic conditions) and predict byproducts .
    • Case Study : Discrepancies in log Pow values (experimental vs. computational) may arise from solvent effects; validate via octanol-water partition experiments .

Q. What strategies optimize crystallographic refinement for this compound’s complex tricyclic structure?

  • Crystallography Workflow :

  • Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data quality for low-symmetry crystals.
  • Refinement : Apply SHELXL with anisotropic displacement parameters and twin refinement for challenging cases (e.g., pseudo-merohedral twinning) .
    • Troubleshooting : If R-factors remain high (>0.1), re-examine hydrogen bonding networks using Hirshfeld surface analysis .

Q. How do regulatory constraints (e.g., TSCA Section 12(b)) impact international collaborative research?

  • Compliance : Document export notifications for CAS 209982-56-9 (a related ester derivative) under 40 CFR 721.10466. Maintain records of Material Transfer Agreements (MTAs) for cross-border shipments .
  • Risk Mitigation : Pre-screen collaborators for adherence to EPA’s Significant New Use Rules (SNURs), which may restrict scale-up without prior approval .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-
Reactant of Route 2
Reactant of Route 2
2-Propenoic acid, 3-tricyclo[3.3.1.13,7]dec-1-yl-, (E)-

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